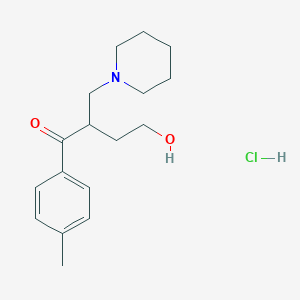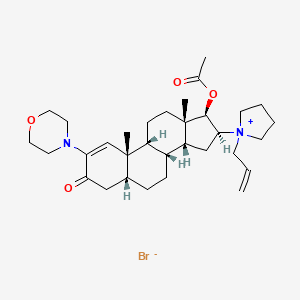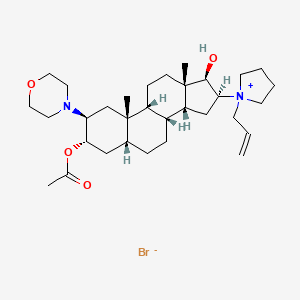
(1β→4)-Pentaglucosamine Peracetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1β→4)-Pentaglucosamine Peracetate is a fully acetylated derivative of pentaglucosamine, a polysaccharide composed of five glucosamine units linked by β-1,4-glycosidic bonds. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The acetylation of glucosamine enhances its solubility in organic solvents, making it a valuable intermediate in carbohydrate synthesis and transformation.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of (1β→4)-Pentaglucosamine Peracetate typically involves the acetylation of pentaglucosamine. The process can be carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine or zinc chloride. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acetyl groups. The general reaction scheme is as follows:
[ \text{Pentaglucosamine} + \text{Acetic Anhydride} \xrightarrow{\text{Pyridine}} \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods: In an industrial setting, the acetylation process can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of mechanochemical methods, such as high-speed vibration milling, has also been explored for the preparation of peracetates, offering advantages such as reduced reaction times and lower energy consumption .
化学反应分析
Types of Reactions: (1β→4)-Pentaglucosamine Peracetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent pentaglucosamine.
Oxidation: The primary alcohol groups in the glucosamine units can be oxidized to carboxylic acids using oxidizing agents such as sodium periodate.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Sodium periodate or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Pentaglucosamine.
Oxidation: Polycarboxylic acids.
Substitution: Derivatives with various functional groups replacing the acetyl groups.
科学研究应用
(1β→4)-Pentaglucosamine Peracetate has several scientific research applications:
Biology: Studied for its potential role in cell signaling and as a building block for glycoproteins and glycolipids.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
作用机制
The mechanism of action of (1β→4)-Pentaglucosamine Peracetate involves its hydrolysis to release pentaglucosamine, which can then participate in various biochemical pathways. The acetyl groups serve as protective groups, enhancing the compound’s stability and solubility. The molecular targets and pathways involved include:
Enzymatic Hydrolysis: Enzymes such as chitinases and glucosaminidases can hydrolyze the acetyl groups, releasing the active pentaglucosamine.
Cell Signaling: Pentaglucosamine can interact with cell surface receptors, influencing cell signaling pathways and modulating biological responses.
相似化合物的比较
- Penta-O-acetyl-α-D-glucopyranose
- Penta-O-acetyl-α-D-galactopyranose
- Penta-O-acetyl-α-D-mannopyranose
Comparison: (1β→4)-Pentaglucosamine Peracetate is unique due to its β-1,4-glycosidic linkage and the presence of multiple glucosamine units. This structure imparts distinct properties, such as enhanced solubility and stability, compared to other peracetylated monosaccharides. Additionally, the presence of glucosamine units makes it a valuable precursor for the synthesis of bioactive compounds and glycosyl donors .
属性
CAS 编号 |
117399-52-7 |
|---|---|
分子式 |
C₆₄H₉₁N₅O₃₈ |
分子量 |
1538.42 |
同义词 |
O-3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


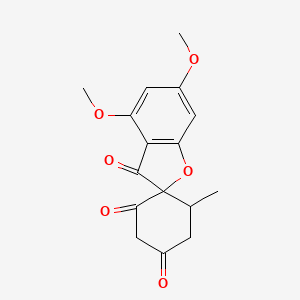
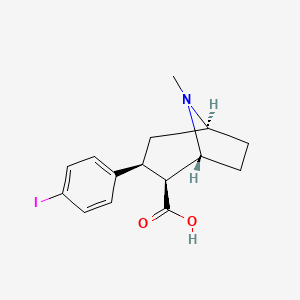
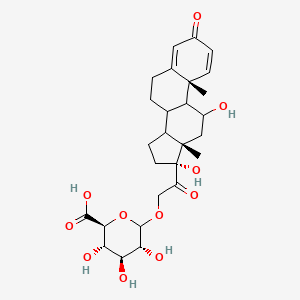

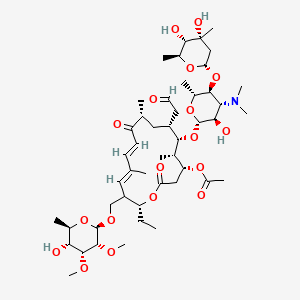
![N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline](/img/structure/B1146327.png)
